4-Nitroisophthalic acid

Übersicht

Beschreibung

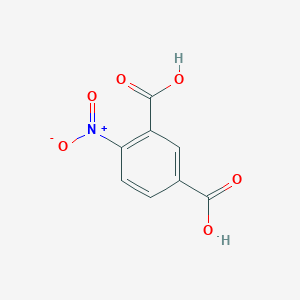

4-Nitroisophthalic acid is an organic compound with the molecular formula C8H5NO6. It is a derivative of isophthalic acid, where a nitro group is substituted at the fourth position of the benzene ring. This compound is significant in various chemical processes and serves as an intermediate in the synthesis of pharmaceutical drugs and as a ligand in transition metal complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process involves the following steps:

Preparation of Mixed Acid: A mixture of sulfuric acid and concentrated nitric acid is prepared at a controlled temperature of around 10°C.

Nitration Reaction: Isophthalic acid is dissolved in a sulfuric acid solution and preheated to 50°C. This solution is then mixed with the prepared mixed acid in a tubular reactor at 75°C.

Quenching: The reaction mixture is quenched with water at 10°C to stop the reaction and precipitate the product.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced quenching techniques are employed to ensure efficient production.

Analyse Chemischer Reaktionen

Esterification Reactions

4-Nitroisophthalic acid undergoes esterification with alcohols to form mono- or diesters, influenced by reaction conditions and catalysts.

Experimental Data from Esterification Studies:

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| Ethanol, reflux, 24h | Monoethyl 4-nitroisophthalate | 95% | |

| Sodium carbonate, room temperature | Mixture of 1-ethyl and 2-ethyl esters | 45%–50% |

-

Mechanistic Insight : The nitro group at the 4-position directs ester formation at the 1- or 2-carboxyl groups. The ratio of isomers depends on steric and electronic factors .

-

13C NMR Analysis :

Reduction of the Nitro Group

The nitro group in 4-NIA is reducible to an amine under catalytic hydrogenation, forming 4-aminoisophthalic acid derivatives.

Catalytic Reduction Conditions:

| Catalyst | Solvent | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| Pd/C | Ethanol | 24–26°C | 80 psig | 86% | |

| PtO₂ | Ethanol | 26°C | 60 psig | 88% |

-

Product Application : Reduced products serve as intermediates for thermally stable polyimides .

-

Electronic Effects : The electron-withdrawing nitro group slows reduction kinetics compared to unsubstituted analogs .

Recovery and Purification from Industrial Waste

This compound is recoverable from production mother liquor via ion exchange and crystallization.

Recovery Process (Example from Patent CN118324640A):

| Step | Process | Conditions | Recovery Rate |

|---|---|---|---|

| 1 | Neutralization | pH 2.5 (NaOH) | — |

| 2 | Adsorption on anion exchange resin | 711-type resin, flow 8 mL/min | — |

| 3 | Elution with NaOH | 4.0% NaOH | 41.0% (single pass) |

| 4 | Acidification and crystallization | pH 2.3, 30°C | 79.4% (3 cycles) |

-

Resin Efficiency : Weakly alkaline resins (e.g., D354) show >95% adsorption of nitro-substituted organics .

-

Purity : Final product achieves 98.3% purity after recrystallization .

Nitration and Reactivity in Mixed Acid Systems

While direct nitration of 4-NIA is not well-documented, analogous systems (e.g., 5-nitroisophthalic acid synthesis) suggest potential reactivity.

Nitration Parameters (from CN111995524A):

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃/H₂SO₄ mixture |

| Temperature | 70–100°C |

| Reaction time | ≤20 min |

-

Challenges : Further nitration at the 4-position is sterically hindered, favoring 5-nitro derivatives in isophthalic acid systems .

Acid-Base Behavior

The carboxyl groups in 4-NIA exhibit typical carboxylic acid reactivity, including salt formation and pH-dependent solubility.

Key Observations:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Nitroisophthalic acid is crucial in the synthesis of several pharmaceutical compounds. It serves as an intermediate in the production of active pharmaceutical ingredients (APIs), particularly those related to anti-inflammatory and antimicrobial agents. The compound's structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules essential for therapeutic efficacy.

Case Study: Synthesis of Antimicrobial Agents

A study highlighted the synthesis of a novel class of antimicrobial agents using this compound as a starting material. The researchers utilized a multi-step synthetic route involving the conversion of this compound into key intermediates that demonstrated significant antibacterial activity against resistant strains of bacteria. The final products exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, showcasing the potential of this compound in developing new therapeutic agents .

Coordination Chemistry

Ligand for Transition Metal Complexes

This compound functions as an effective ligand for transition metals, forming stable complexes with various metal ions. These complexes are useful in catalysis and material science due to their unique electronic properties.

Data Table: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Co(II) | Moderate | Magnetic materials |

| Ni(II) | High | Dye sensitization |

The stability of these complexes allows for their application in catalysis, where they can facilitate reactions under milder conditions compared to traditional catalysts .

Material Science

Polymer Production

This compound is utilized in synthesizing polyesters and polyamides, which are essential in producing high-performance materials. Its incorporation into polymer chains enhances thermal stability and mechanical properties.

Case Study: Development of High-Performance Polymers

Research has shown that incorporating this compound into polymer matrices results in materials with improved thermal resistance and mechanical strength. For instance, a specific polyester synthesized from this compound demonstrated a glass transition temperature (Tg) significantly higher than that of conventional polyesters, making it suitable for applications in automotive and aerospace industries .

Wirkmechanismus

The mechanism of action of 4-Nitroisophthalic acid depends on its application. As a ligand, it coordinates with metal ions to form stable complexes. The nitro group can participate in redox reactions, and the carboxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

- 5-Nitroisophthalic acid

- 3-Nitroisophthalic acid

- 4,5-Dinitroisophthalic acid

4-Nitroisophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .

Biologische Aktivität

4-Nitroisophthalic acid (CAS Number: 4315-09-7) is an aromatic dicarboxylic acid characterized by the presence of a nitro group at the para position relative to one of its carboxylic acid groups. This compound is notable for its role as an intermediate in the synthesis of various pharmaceutical agents and as a ligand in coordination chemistry. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅N₁O₆ |

| Molecular Weight | 211.13 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Melting Point | 258 - 259 °C |

| Boiling Point | 492.9 ± 40 °C |

This compound exhibits significant physicochemical properties that can influence its biological activity, including solubility and stability in various environments.

Antimicrobial Properties

Research indicates that nitro compounds, including derivatives of isophthalic acid, exhibit a range of antimicrobial activities. For instance, studies have shown that nitro groups enhance the antibacterial efficacy against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the nitro group is believed to contribute to increased lipophilicity, improving membrane interactions and penetration.

Anti-Inflammatory Effects

Nitro compounds are also recognized for their anti-inflammatory properties. The mechanism involves the modulation of nitric oxide (NO) production, which plays a critical role in vascular relaxation and anti-inflammatory pathways. Specifically, this compound may act as a nitric oxide donor, leading to vasodilation through the increase of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells . This property could be particularly beneficial in treating conditions characterized by inflammation and vascular dysfunction.

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in several studies, indicating that it can induce cell death in certain cancer cell lines. The structure-activity relationship suggests that modifications in the nitro group or carboxylic acid moieties can significantly alter these effects, making it a subject of interest for further pharmacological development .

Study on Antibacterial Activity

In a comparative study, various nitro-substituted aromatic compounds were tested for their antibacterial properties. The results demonstrated that compounds with multiple nitro groups exhibited enhanced activity against S. aureus, with IC50 values significantly lower than those of non-nitrated analogs . This study underscores the potential of this compound as a lead compound for developing new antibiotics.

Anti-Inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound could inhibit key inflammatory mediators such as COX-2 and TNF-α. The compound was shown to reduce inflammation markers in vitro, suggesting its therapeutic potential in inflammatory diseases .

Eigenschaften

IUPAC Name |

4-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJFXVHDIVAONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388913 | |

| Record name | 4-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-09-7 | |

| Record name | 4-Nitroisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of 4-Nitroisophthalic acid and how do they influence its crystal structure?

A1: this compound (C8H5NO6) is an aromatic compound with a central benzene ring. It features two carboxyl (-COOH) groups and a nitro (-NO2) group attached to the benzene ring. [] The carboxyl groups are key to the compound's crystal structure. They participate in strong intermolecular hydrogen bonding, specifically O—H⋯O interactions. These interactions form centrosymmetric cyclic arrangements, leading to a zigzag chain structure extending along the (21) plane within the crystal lattice. [] Additionally, weak π–π stacking interactions between the aromatic rings further stabilize the crystal structure. []

Q2: How does the nitro group in this compound impact its use in Metal-Organic Frameworks (MOFs) for carbon capture?

A2: The bulky nitro group in this compound plays a crucial role in fine-tuning the pore size and adsorption properties of the resulting MOFs. When used as a linker in copper-based MOFs, the nitro group leads to a more compact pore structure compared to its bromo-substituted counterpart. [] Specifically, the MOF [Cu(BDC-NO2)(DMF)] (UTSA-93 or CuBDC-NO2, where H2BDC-NO2 = this compound and DMF = N,N'-dimethylformamide) exhibits a pore size of 6.0 × 7.0 Å2, while the bromo-substituted analogue has a larger pore size of 6.9 × 8.5 Å2. [] This optimized pore structure in the nitro-functionalized MOF enhances its CO2 capture capacity to approximately 2.40 mmol g-1 under ambient conditions, significantly higher than the 1.08 mmol g-1 observed in the bromo-functionalized analogue. [] This highlights the role of the nitro group in tailoring MOFs for efficient CO2 capture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.